molecular formula C25H20N2O4S2 B2587441 N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868676-10-2

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2587441
CAS No.: 868676-10-2
M. Wt: 476.57
InChI Key: GOJXTXUQGDFKTF-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a thiazole ring, a benzoyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves the cyclization of precursor compounds. One common method involves the reaction of N-benzoylthiocarbamoyl derivatives with phenacyl bromide, leading to the formation of the thiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and phenylsulfonyl group can be oxidized under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and benzoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(phenylsulfonyl)propanamide is unique due to its combination of a thiazole ring, benzoyl group, and phenylsulfonyl group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c28-21(16-17-33(30,31)20-14-8-3-9-15-20)26-25-27-22(18-10-4-1-5-11-18)24(32-25)23(29)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJXTXUQGDFKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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